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molecular formula C11H21NO3 B8484511 (2,2-Dimethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester

(2,2-Dimethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester

Cat. No. B8484511
M. Wt: 215.29 g/mol
InChI Key: KOLIAURJGYMFMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08329699B2

Procedure details

(2,2-Dimethyl-tetrahydro-furan-3-yl)-carbamic acid tert-butyl ester (266 mg, 1.10 mmol) was dissolved in a solution of HCl in MeOH (pre-generated from MeOH (8 mL) and acetyl chloride (2 mL)) and stirred at room temperature overnight. The reaction mixture was concentrated to afford 193 mg of 2,2-dimethyl-tetrahydrofuran-3-ylamine hydrochloride as a hydroscopic white solid which was used without further purification.
Quantity
266 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH:8]1[CH2:12][CH2:11][O:10][C:9]1([CH3:14])[CH3:13])(C)(C)C.[ClH:16]>CO>[ClH:16].[CH3:13][C:9]1([CH3:14])[CH:8]([NH2:7])[CH2:12][CH2:11][O:10]1 |f:3.4|

Inputs

Step One
Name
Quantity
266 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1C(OCC1)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
8 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.CC1(OCCC1N)C
Measurements
Type Value Analysis
AMOUNT: MASS 193 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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